2-[(Benzyloxy)imino]propanal
Description
2-[(Benzyloxy)imino]propanal is an organic compound featuring a propanal backbone substituted with a benzyloxy-imino group (-N-O-C₆H₅CH₂) at the second carbon. The latter is an α,β-unsaturated aldehyde with a benzyloxy group at the second carbon, characterized by the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.188 g/mol . Its applications span intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Key identifiers for 2-Benzyloxy-propenal include:
- CAS No.: 62222-04-2
- HS Code: 2912499000
- Wikidata ID: Q82264963
- Synonym: 2-(Benzyloxy)acrolein .
Properties
CAS No. |
112689-13-1 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-phenylmethoxyiminopropanal |
InChI |
InChI=1S/C10H11NO2/c1-9(7-12)11-13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
LSILEIZFYXYBPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)imino]propanal typically involves the reaction of (S)-ethyl 2-hydroxypropanoate with O-benzyl-2,2,2-trichloroacetimidate under anhydrous conditions. The reaction is catalyzed by trifluoromethanesulfonic acid and proceeds at room temperature for 48 to 60 hours. The resulting product is then subjected to reduction using diisobutylaluminum hydride (DIBAH) at -78°C to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)imino]propanal can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Benzylic alcohols, benzoic acids.
Reduction: Amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
2-[(Benzyloxy)imino]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)imino]propanal involves its interaction with various molecular targets. The imino group can act as a nucleophile, participating in reactions with electrophilic centers. The benzyloxy group can stabilize intermediates through resonance, facilitating various chemical transformations .
Comparison with Similar Compounds
2-Benzyloxy-propenal (C₁₀H₁₀O₂)
Benzyl-(3E)-3-{[({(3S)-2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}carbonyl)oxy]imino}lup-20(29)-en-28-oate (13)
- Functional Groups: Benzyloxycarbonyl, imino, triterpenoid backbone.
- Reactivity: The imino group participates in hydrogen bonding, influencing biological activity (e.g., antitumor or antiviral properties).
- Synthesis: Achieved in 90% yield via oxime-forming reactions with triterpenoid derivatives .
General Oxime Derivatives
- Functional Groups : Oxime (-N-O-) linked to aromatic or aliphatic chains.
- Reactivity : Serve as ligands in coordination chemistry or prodrugs in medicinal chemistry.
Comparative Data Table
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